![molecular formula C18H21N3OS B2826224 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine CAS No. 876699-92-2](/img/structure/B2826224.png)
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Description
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine, also referred to as TASP0410457, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Dopamine Receptor Partial Agonists
Researchers have identified 1,4-disubstituted aromatic piperazines as significant structural motifs for aminergic G protein-coupled receptors, leading to the design of high-affinity dopamine receptor partial agonists. The structural modification involving a pyrazolo[1,5-a]pyridine heterocyclic appendage resulted in compounds that favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, demonstrating antipsychotic activity in vivo (Möller et al., 2017).
Antiarrhythmic and Antihypertensive Effects
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating the 1-phenylpiperazine moiety, displayed significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, suggesting potential applications in cardiovascular therapy (Malawska et al., 2002).
Antipsychotic Potential
Heterocyclic analogues of specific benzamide hydrochloride compounds were evaluated as potential antipsychotic agents. These analogues demonstrated significant binding affinity to dopamine and serotonin receptors, with particular derivatives showing potent in vivo activities without inducing extrapyramidal side effects (Norman et al., 1996).
Antimicrobial Activities
Compounds based on 3-chloro-1-benzothiophene-2-carbonylchloride demonstrated notable antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(16-13-14-5-1-2-6-15(14)23-16)21-11-9-20(10-12-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVCIRMZMVXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
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